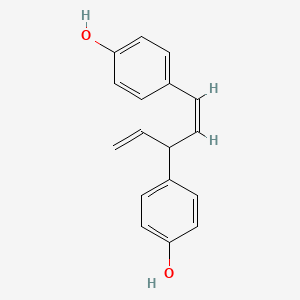

cis-Hinkiresinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79056-22-7 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

4-[(1Z)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol |

InChI |

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3- |

InChI Key |

VEAUNWQYYMXIRB-UTCJRWHESA-N |

Isomeric SMILES |

C=CC(/C=C\C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Canonical SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of cis-Hinkiresinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of cis-Hinkiresinol, a bioactive norlignan found in Rhizoma anemarrhenae (Zhi Mu) and Cremanthodium ellisii. The document details the experimental protocols for its isolation, presents key quantitative data, and explores the biological signaling pathways associated with the source plant's therapeutic effects.

Introduction to this compound

This compound (CAS No. 230292-85-0) is a bioactive compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31.[1] It is a constituent of the well-known traditional Chinese medicinal herb Rhizoma anemarrhenae.[2] This herb has a long history of use for its reported anti-pathogenic, hypoglycemic, anti-inflammatory, antipyretic, and anti-platelet aggregation properties.[2][3] The presence of this compound has also been identified in the plant Cremanthodium ellisii.

Quantitative Data Summary

The following tables summarize the quantitative data from the preparative isolation of this compound from Rhizoma anemarrhenae using High-Speed Counter-Current Chromatography (HSCCC).

Table 1: Yield and Purity of this compound and Associated Compounds

| Compound | Crude Extract Input (mg) | Yield (mg) | Purity (%) |

| Neomangiferin | 500 | 35.3 | 98.0 |

| Mangiferin (B1668620) | 500 | 245.4 | 96.3 |

| This compound | 80 (refined sample) | 17.2 | 97.3 |

| (-)-4'-O-methylnyasol | 80 (refined sample) | 12.4 | 98.2 |

Data extracted from Sun et al., 2006.[4]

Table 2: Partition Coefficient (K-values) for HSCCC Solvent Systems

| Compound | Solvent System | K-value |

| This compound | Light petroleum–ethyl acetate–methanol (B129727)–water (1:1:1.2:0.8, v/v) | 0.65 |

| (-)-4'-O-methylnyasol | Light petroleum–ethyl acetate–methanol–water (1:1:1.2:0.8, v/v) | 3.98 |

| This compound | Light petroleum–ethyl acetate–methanol–water (1:1:1.4:0.6, v/v) | 0.22 |

| (-)-4'-O-methylnyasol | Light petroleum–ethyl acetate–methanol–water (1:1:1.4:0.6, v/v) | 1.56 |

Data extracted from Sun et al., 2006.

Experimental Protocols

The following protocols are based on the successful preparative isolation and purification of this compound.

Apparatus

A TBE-300A High-Speed Counter-Current Chromatography (HSCCC) instrument with three multilayer coil separation columns connected in series (total capacity: 260 ml, 1.6 mm I.D.) and a 20 ml sample loop was used. The setup included a constant-flow pump, a UV-Vis detector, and a portable collector.

Reagents and Materials

-

Rhizoma anemarrhenae crude extract.

-

n-Butanol, acetic acid, light petroleum, ethyl acetate, methanol (all analytical grade).

-

Deionized water.

Preparation of Two-Phase Solvent Systems and Sample Solution

Two solvent systems were utilized:

-

System 1: n-Butanol–acetic acid (1%) (1:1, v/v) for the initial separation of mangiferin and neomangiferin.

-

System 2: Light petroleum–ethyl acetate–methanol–water at varying volume ratios (e.g., 1:1:1.2:0.8 and 1:1:1.4:0.6) for the separation of this compound and (-)-4'-O-methylnyasol.

The solvent mixtures were thoroughly equilibrated in a separation funnel at room temperature, and the two phases were separated shortly before use. The sample solution was prepared by dissolving the refined extract in the stationary phase.

HSCCC Separation Procedure

-

The multilayer coil column was entirely filled with the upper phase (stationary phase).

-

The apparatus was rotated at 850 rpm, while the lower phase (mobile phase) was pumped into the head of the column at a flow rate of 2.0 ml/min.

-

After hydrodynamic equilibrium was reached, the sample solution was injected through the sample port.

-

The effluent from the tail end of the column was continuously monitored by the UV detector at 254 nm.

-

Fractions were collected with a fraction collector.

-

After the separation was complete, the stationary phase was recovered by pumping it out of the column with compressed nitrogen.

Structural Identification

The structure of the isolated this compound was identified using 1H-NMR and 13C-NMR spectroscopy, and the data was compared with literature values. Purity was determined by HPLC analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Associated Signaling Pathways

The specific signaling pathways for this compound are still under investigation. However, studies on the extracts of Rhizoma anemarrhenae, from which it is derived, have elucidated several key mechanisms.

Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)

Extracts of Rhizoma anemarrhenae have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is central to the production of pro-inflammatory cytokines.

Growth Hormone-like Signaling Pathway (JAK2-STAT5 Activation)

Water extracts of Rhizoma anemarrhenae have demonstrated the ability to activate the JAK2-STAT5 signaling pathway, mimicking the bioactivity of growth hormone.

Conclusion and Future Directions

This compound represents a promising bioactive compound isolated from established traditional medicinal herbs. The detailed protocol for its isolation via HSCCC provides a clear path for obtaining high-purity samples for further research. While the precise molecular mechanisms of this compound are still being fully elucidated, the known signaling pathways associated with its source, Rhizoma anemarrhenae, offer compelling targets for investigation. Future research should focus on delineating the specific interactions of this compound with components of the NF-κB and JAK2-STAT5 pathways, as well as exploring its potential in drug development for inflammatory conditions and growth-related disorders.

References

- 1. Anticolitic Effect of the Rhizome Mixture of Anemarrhena asphodeloides and Coptidis chinensis (AC-mix) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic effect and mechanism of Anemarrhenae Rhizoma on Alzheimer’s disease based on multi-platform metabolomics analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling the Botanical Origins of cis-Hinkiresinol: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the natural sources, biosynthesis, and experimental protocols for the lignan (B3055560) cis-Hinkiresinol has been compiled for researchers, scientists, and professionals in drug development. This guide consolidates current scientific knowledge to facilitate further investigation into the therapeutic potential of this plant-derived compound.

This compound, a member of the norlignan family of phytochemicals, has garnered interest for its potential biological activities. This document serves as an in-depth resource, outlining its known botanical sources, biosynthetic pathway, and the methodologies required for its extraction, isolation, and quantification.

Natural Sources of this compound

Currently, the most well-documented natural source of this compound is Asparagus officinalis , commonly known as garden asparagus. The compound is produced in cell suspension cultures of this plant, particularly after elicitation with fungal extracts, suggesting its role in plant defense mechanisms. While other plant sources may exist, Asparagus officinalis remains the primary model for studying the biosynthesis and production of this specific norlignan.

Biosynthesis of this compound

This compound, also referred to as (Z)-hinokiresinol in scientific literature, is synthesized in plants through the phenylpropanoid pathway. The key enzymatic step is catalyzed by hinokiresinol (B8260548) synthase (HRS) . This enzyme facilitates the conversion of (7E,7′E)-4-coumaryl 4-coumarate into (Z)-hinokiresinol.[1] The biosynthesis is a complex process involving a heterodimeric enzyme complex.

Quantitative Data

Currently, there is a notable gap in the scientific literature regarding the quantitative levels of this compound in various tissues of the Asparagus officinalis plant under natural conditions. Most studies have focused on its production in cell cultures. Further research is required to determine the concentration of this compound in the roots, stems, and leaves of the plant.

Experimental Protocols

Extraction and Purification of this compound from Asparagus officinalis Cell Cultures

Methodology Details:

-

Homogenization: Lyophilized Asparagus officinalis cells are homogenized in an appropriate solvent, such as methanol or ethanol, to extract the secondary metabolites.

-

Filtration and Concentration: The homogenate is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on polarity. This compound, being a phenolic compound, is expected to partition into the organic phase.

-

Column Chromatography: The organic phase is concentrated and subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for instance, with a hexane-ethyl acetate mixture of increasing polarity, can be employed for fractionation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC to obtain the pure compound.

Quantification of this compound by HPLC

Quantitative analysis of this compound can be performed using analytical HPLC with UV detection.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 280 nm |

| Standard | A purified and quantified standard of this compound is required for calibration. |

Structural Characterization

The identity and purity of isolated this compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for elucidating the chemical structure.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the structure.

Hinokiresinol Synthase (HRS) Activity Assay

The enzymatic activity of HRS can be determined by monitoring the formation of this compound from its substrate.[1]

Protocol:

-

Reaction Mixture: A typical reaction mixture contains the enzyme preparation (e.g., purified recombinant HRS or a crude protein extract from Asparagus officinalis cell cultures), the substrate (7E,7′E)-4-coumaryl 4-coumarate, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.0).[1]

-

Incubation: The reaction is initiated by adding the substrate and incubated at a controlled temperature (e.g., 30°C).[1]

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate, which also serves to extract the product.[1]

-

Analysis: The extracted product is then analyzed and quantified by HPLC, as described above.

Future Directions

Further research is needed to identify other potential plant sources of this compound and to quantify its presence in different plant tissues. The development of a standardized and validated protocol for its extraction and quantification is crucial for advancing research into its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to cis-Hinkiresinol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Hinkiresinol, also known as Nyasol or (Z)-Hinokiresinol, is a naturally occurring norlignan with a range of promising biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its antioxidant, anti-inflammatory, anti-atherogenic, and estrogenic properties. Detailed experimental methodologies for key assays and relevant signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound is the cis-isomer of Hinokiresinol, distinguished by the (Z) configuration at the C1' double bond. Its systematic IUPAC name is 4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | --INVALID-LINK-- |

| Molar Mass | 252.31 g/mol | --INVALID-LINK-- |

| CAS Number | 96895-25-9 | --INVALID-LINK-- |

| Appearance | Not specified in literature | |

| Solubility | Soluble in methanol (B129727), DMSO, and other organic solvents | General knowledge for similar compounds |

Natural Occurrence and Isolation

This compound has been isolated from several plant sources, most notably:

-

Rhizomes of Anemarrhena asphodeloides [1]

-

Aquatic herbaceous plant Trapa pseudoincisa

Experimental Protocol: Isolation from Anemarrhena asphodeloides

A general procedure for the isolation of this compound (Nyasol) from the rhizomes of Anemarrhena asphodeloides involves the following steps. Please note that specific details may vary between different studies.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered rhizomes are extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound is typically found in the more polar fractions like the ethyl acetate fraction.

-

Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data / Chemical Shifts (δ ppm) |

| ¹H NMR | Data not explicitly found in the provided search results. |

| ¹³C NMR | Data not explicitly found in the provided search results. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 252.31 g/mol . |

| IR (cm⁻¹) | Peaks corresponding to hydroxyl (-OH) and aromatic (C=C) functional groups. |

Biological Activities and Mechanisms of Action

This compound exhibits a variety of biological activities that are of interest for drug development.

Antioxidant and Anti-atherogenic Activity

This compound has demonstrated significant antioxidant properties.

Table 3: Antioxidant and Anti-atherogenic Activity of this compound

| Assay | IC₅₀ (µM) |

| ABTS cation radical scavenging | 45.6 |

| Superoxide anion radical scavenging | 40.5 |

| Lp-PLA₂ inhibition | 284.7 |

| hACAT1 inhibition | 280.6 |

| hACAT2 inhibition | 398.9 |

| LDL-oxidation inhibition | 5.6 |

-

ABTS Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The protocol generally involves:

-

Preparation of the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Incubation of various concentrations of this compound with the ABTS radical solution.

-

Measurement of the decrease in absorbance at 734 nm.

-

Calculation of the percentage of inhibition and determination of the IC₅₀ value.

-

-

LDL-Oxidation Inhibition Assay: This assay measures the ability of a compound to prevent the copper-induced oxidation of Low-Density Lipoprotein (LDL). A typical protocol includes:

-

Isolation of LDL from human plasma.

-

Incubation of LDL with different concentrations of this compound.

-

Initiation of oxidation by adding a solution of copper sulfate (B86663) (CuSO₄).

-

Measurement of the extent of oxidation by quantifying the formation of thiobarbituric acid reactive substances (TBARS) or by monitoring the formation of conjugated dienes at 234 nm.

-

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Signaling Pathway of this compound in Inflammation

Caption: this compound inhibits the NF-κB inflammatory pathway.

In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the nuclear factor-κB (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway, likely by targeting an upstream component such as IKK, thereby preventing NF-κB activation and reducing the production of inflammatory mediators.

Estrogenic Activity

This compound has been identified as a phytoestrogen, exhibiting estrogen-like activity. It has been shown to stimulate the proliferation of estrogen-dependent breast cancer cells (T47D), an effect that can be blocked by an estrogen antagonist. This suggests that this compound acts as an estrogen agonist. The activity is stereospecific, with the (3S)-cis-hinokiresinol enantiomer showing higher activity. While the precise signaling is complex, it likely involves the activation of estrogen receptors (ERα and/or ERβ) and subsequent downstream signaling cascades.

Estrogenic Signaling of this compound

Caption: Estrogenic activity of this compound via estrogen receptors.

Anti-angiogenic Activity

This compound has been reported to inhibit angiogenesis, the formation of new blood vessels. It selectively inhibits the proliferation of endothelial cells induced by growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). It also inhibits endothelial cell migration and tube formation, which are crucial steps in the angiogenic process.

References

An In-depth Technical Guide to the Biosynthesis of cis-Hinkiresinol (Z-Hinokiresinol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Hinkiresinol, more formally known as (Z)-hinokiresinol, is a norlignan, a class of phenylpropanoid derivatives with various reported biological activities. Its biosynthesis is a fascinating example of stereochemical control by a unique enzymatic complex. This technical guide provides a comprehensive overview of the biosynthetic pathway of (Z)-hinokiresinol, detailing the enzymatic steps from the general phenylpropanoid pathway to the final product. It includes a summary of quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction

Norlignans are a subclass of lignans (B1203133) characterized by a C6-C5-C6 carbon skeleton, differing from the typical C6-C3-C3-C6 skeleton of lignans. (Z)-Hinokiresinol is a specific norlignan found in plants such as Asparagus officinalis. The biosynthesis of (Z)-hinokiresinol is of significant interest due to the unusual enzymatic mechanism that dictates its cis (or Z) configuration. This guide will elucidate the known steps in this pathway, with a focus on the key enzymes and their unique properties.

The Biosynthetic Pathway of (Z)-Hinokiresinol

The biosynthesis of (Z)-hinokiresinol originates from the general phenylpropanoid pathway, which provides the necessary precursors. The pathway can be broadly divided into two main stages:

-

Upstream Phenylpropanoid Pathway: Synthesis of 4-coumaroyl-CoA.

-

Formation of the Norlignan Skeleton: Dimerization and rearrangement to form (Z)-hinokiresinol.

Upstream Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of numerous other plant secondary metabolites, including lignin (B12514952) and flavonoids. The key steps leading to the formation of the activated precursor, 4-coumaroyl-CoA, are outlined below.

-

Step 1: Phenylalanine to Cinnamic Acid

-

Enzyme: Phenylalanine ammonia-lyase (PAL)

-

Reaction: PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

-

-

Step 2: Cinnamic Acid to 4-Coumaric Acid

-

Enzyme: Cinnamate-4-hydroxylase (C4H)

-

Reaction: C4H, a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce 4-coumaric acid (p-coumaric acid).

-

-

Step 3: 4-Coumaric Acid to 4-Coumaroyl-CoA

-

Enzyme: 4-Coumarate:CoA ligase (4CL)

-

Reaction: 4CL activates 4-coumaric acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming 4-coumaroyl-CoA. This activated thioester is a critical branch point in phenylpropanoid metabolism.

-

The overall upstream pathway is depicted in the following diagram:

Figure 1: Upstream phenylpropanoid pathway leading to 4-coumaroyl-CoA.

Formation of the (Z)-Hinokiresinol Skeleton

This stage involves the formation of the direct precursor to (Z)-hinokiresinol and its subsequent conversion by a unique enzyme complex.

-

Step 4: Formation of (7E,7′E)-4-Coumaryl 4-coumarate

-

Enzyme: The specific enzyme responsible for the formation of (7E,7′E)-4-coumaryl 4-coumarate from 4-coumaroyl-CoA has not yet been fully elucidated. It is hypothesized to be a transferase that catalyzes the esterification of 4-coumaric acid with 4-coumaroyl alcohol, or a related mechanism involving two molecules derived from 4-coumaroyl-CoA.

-

-

Step 5: Conversion to (Z)-Hinokiresinol

-

Enzyme: Hinokiresinol (B8260548) Synthase (HRS)

-

Substrate: (7E,7′E)-4-Coumaryl 4-coumarate

-

Product: (Z)-Hinokiresinol

-

Reaction: This is the key stereodetermining step in the pathway. HRS catalyzes a complex reaction involving the cleavage of the ester bond, decarboxylation, and the formation of a new C-C bond to yield the norlignan skeleton with a cis (Z) configuration of the double bond.

-

The final steps of the biosynthesis are shown below:

Figure 2: Final steps in the biosynthesis of (Z)-Hinokiresinol.

The Unique Nature of Hinokiresinol Synthase (HRS)

HRS is a heterodimeric enzyme composed of two subunits, HRSα and HRSβ, which share homology with the phloem protein 2 (PP2) superfamily. The subunit composition of HRS is critical for determining the stereochemistry of the product.

-

Heterodimer (HRSα + HRSβ): The natural form of the enzyme, a heterodimer of HRSα and HRSβ, exclusively produces (Z)-hinokiresinol.

-

Homodimers (HRSα or HRSβ alone): In vitro experiments with recombinant proteins have shown that each subunit alone (as homodimers) catalyzes the formation of the unnatural (E)-hinokiresinol.

This remarkable control of stereoselectivity by subunit composition is a unique feature in natural product biosynthesis.

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes in the (Z)-hinokiresinol biosynthetic pathway.

| Enzyme | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |

| Hinokiresinol Synthase (HRSα + HRSβ) | (7E,7′E)-4-Coumaryl 4-coumarate | 0.44 | 6.0 | 30 | Asparagus officinalis | |

| 4-Coumarate:CoA Ligase (4CL) | 4-Coumaric Acid | Varies by isoform | ~7.5 - 8.0 | ~30 - 40 | Various Plants | |

| Caffeic Acid | Varies by isoform | |||||

| Ferulic Acid | Varies by isoform |

Experimental Protocols

Purification of Recombinant Hinokiresinol Synthase (rHRS)

This protocol describes the purification of the individual rHRSα and rHRSβ subunits from E. coli.

-

Gene Expression: The open reading frames of HRSα and HRSβ are cloned into an expression vector (e.g., pET vector) with a polyhistidine tag and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6. Induce protein expression with IPTG (e.g., 0.1 mM) and continue to culture at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 0.5 M NaCl, 5 mM imidazole). Lyse the cells by sonication on ice.

-

Purification:

-

Centrifuge the lysate to pellet cell debris.

-

Filter the supernatant and apply it to a His-Bind Resin column.

-

Wash the column with the lysis buffer.

-

Elute the polyhistidine-tagged protein with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM).

-

-

Protein Concentration: Determine the protein concentration using a standard method such as the Bradford assay.

Figure 3: Experimental workflow for the purification of recombinant HRS subunits.

Hinokiresinol Synthase (HRS) Enzyme Assay

This assay is used to determine the activity of HRS and the stereochemistry of the product.

-

Reaction Mixture: Prepare a reaction mixture (total volume 200 µL) containing:

-

50 mM Potassium phosphate (B84403) buffer (pH 6.0)

-

5 µg of purified rHRSα

-

5 µg of purified rHRSβ

-

100 µM (7E,7′E)-4-Coumaryl 4-coumarate (substrate)

-

-

Incubation: Initiate the reaction by adding the substrate and incubate at 30°C for 10 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 600 µL of ethyl acetate.

-

Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the (Z)- and/or (E)-hinokiresinol products.

Figure 4: Experimental workflow for the Hinokiresinol Synthase assay.

Conclusion and Future Perspectives

The biosynthesis of (Z)-hinokiresinol provides a compelling case study of enzymatic control over stereochemistry. The heterodimeric nature of hinokiresinol synthase and the differential activity of its subunits are of significant interest for both fundamental enzymology and synthetic biology applications. A key area for future research is the definitive identification and characterization of the enzyme(s) responsible for the synthesis of the precursor, (7E,7′E)-4-coumaryl 4-coumarate. A complete understanding of this pathway could enable the heterologous production of (Z)-hinokiresinol and other norlignans, paving the way for further investigation of their biological activities and potential therapeutic applications.

spectroscopic data of cis-Hinkiresinol (NMR, MS)

A Comprehensive Technical Guide to the Spectroscopic Data of cis-Hinkiresinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for this compound, a naturally occurring norlignan also known as (-)-Nyasol. The information presented herein has been compiled to support research, discovery, and development activities. The synonyms cis-Hinokiresinol and (-)-Nyasol are used interchangeably throughout this document.

Chemical Structure and Properties

-

Systematic Name: 4-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol

-

Molecular Formula: C₁₇H₁₆O₂

-

Molecular Weight: 252.31 g/mol

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Below are the reported ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 5.65 | dd | 11.5, 9.5 |

| 3 | 4.45 | m | |

| 4' | 5.05 | d | 17.0 |

| 4'' | 5.00 | d | 10.5 |

| 5' | 5.95 | ddd | 17.0, 10.5, 6.0 |

| 2', 6' | 7.15 | d | 8.5 |

| 3', 5' | 6.70 | d | 8.5 |

| 2'', 6'' | 7.20 | d | 8.5 |

| 3'', 5'' | 6.75 | d | 8.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm |

| 1 | 130.5 |

| 2 | 129.8 |

| 3 | 49.5 |

| 4 | 141.2 |

| 5 | 114.5 |

| 1' | 135.2 |

| 2', 6' | 128.5 |

| 3', 5' | 115.8 |

| 4' | 156.0 |

| 1'' | 130.0 |

| 2'', 6'' | 130.8 |

| 3'', 5'' | 115.5 |

| 4'' | 156.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M-H]⁻ | 251 |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following general methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent such as methanol-d₄ or chloroform-d₃. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Mass spectral data are often obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for phenolic compounds like this compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

The Elusive Role of cis-Hinkiresinol as a Phosphodiesterase-4 Inhibitor: A Review of the Evidence

Despite its recognized anti-inflammatory and antioxidant properties, a comprehensive review of the scientific literature reveals no direct evidence to classify cis-Hinkiresinol as a phosphodiesterase-4 (PDE4) inhibitor. This technical guide addresses the current lack of data supporting this specific mechanism of action and provides a broader context of PDE4 inhibition for researchers, scientists, and drug development professionals.

While initial interest in this compound may stem from its potential to modulate inflammatory pathways, the crucial link to PDE4, a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), remains unsubstantiated in published research. This absence of data prevents the compilation of quantitative metrics, such as IC50 values, and the detailing of specific experimental protocols for this compound's activity on PDE4.

To provide a valuable resource for researchers in the field of inflammation and drug discovery, this guide will instead focus on the well-established role of PDE4 as a therapeutic target and the general methodologies used to identify and characterize PDE4 inhibitors.

The Phosphodiesterase-4 (PDE4) Signaling Pathway

Phosphodiesterase-4 is a critical enzyme that specifically hydrolyzes the second messenger cAMP, thus playing a pivotal role in regulating a multitude of cellular processes, particularly in immune and inflammatory cells.[1][2][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn leads to the phosphorylation of various downstream targets.[4] A key consequence of this signaling cascade in immune cells is the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokines.

Below is a diagram illustrating the canonical PDE4 signaling pathway and the therapeutic intervention point for PDE4 inhibitors.

Figure 1: PDE4 signaling pathway and the hypothetical point of inhibition.

General Experimental Protocols for Assessing PDE4 Inhibition

The following are generalized methodologies for key experiments used to characterize potential PDE4 inhibitors. These protocols are provided as a reference for researchers interested in screening compounds for PDE4 inhibitory activity.

PDE4 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: The assay quantifies the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE4 enzyme. Inhibition of the enzyme results in a lower rate of substrate conversion.

Generalized Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations.

-

Assay Reaction: In a microplate, combine the recombinant human PDE4 enzyme, the test compound at various concentrations, and a fluorescently labeled cAMP substrate.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Detection: Stop the reaction and measure the fluorescence polarization or intensity using a microplate reader. The signal is inversely proportional to the amount of cAMP hydrolyzed.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular cAMP Measurement Assay

This assay determines the effect of a compound on intracellular cAMP levels in a cellular context.

Principle: This assay measures the accumulation of cAMP in cells treated with the test compound. PDE4 inhibitors are expected to increase intracellular cAMP levels.

Generalized Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in a multi-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Use a commercial cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based assays) to quantify the amount of cAMP in the cell lysates.

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the dose-dependent effect on intracellular cAMP levels.

TNF-α Release Assay from LPS-stimulated PBMCs

This assay assesses the anti-inflammatory effect of a compound by measuring the inhibition of TNF-α, a key pro-inflammatory cytokine.

Principle: Lipopolysaccharide (LPS) stimulates immune cells like PBMCs to produce and release TNF-α. PDE4 inhibitors suppress this process by increasing intracellular cAMP.

Generalized Protocol:

-

Cell Isolation and Seeding: Isolate PBMCs from whole blood and seed them in a 96-well plate.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubation: Incubate the plate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.

Experimental Workflow for Screening a Potential PDE4 Inhibitor

The logical flow for evaluating a novel compound, such as this compound, for PDE4 inhibitory activity would follow a structured progression from in vitro enzymatic assays to cell-based functional assays.

Figure 2: A typical experimental workflow for characterizing a novel PDE4 inhibitor.

Conclusion

References

- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 4. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of cis-Hinkiresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Hinkiresinol, a naturally occurring lignan (B3055560) also known as cis-hinokiresinol (B1236630) or nyasol, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its multifaceted effects, with a focus on its anti-inflammatory, estrogenic, and anti-angiogenic properties. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of pro-inflammatory enzymes, interaction with estrogen receptors, and modulation of angiogenic factors.

Anti-Inflammatory Activity: Inhibition of COX-2, iNOS, and 5-LOX

A significant component of this compound's therapeutic potential lies in its anti-inflammatory properties. It has been shown to directly inhibit the activity of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

-

Cyclooxygenase-2 (COX-2): By inhibiting COX-2, this compound reduces the production of prostaglandins, which are potent inflammatory mediators.

-

Inducible Nitric Oxide Synthase (iNOS): Inhibition of iNOS by this compound leads to decreased production of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage.

-

5-Lipoxygenase (5-LOX): this compound also impedes the 5-LOX pathway, thereby reducing the synthesis of leukotrienes, another class of inflammatory mediators.

The inhibition of these enzymes suggests a potential therapeutic role for this compound in inflammatory diseases.

Estrogenic Activity: Interaction with Estrogen Receptors

This compound exhibits estrogen-like activity by binding to estrogen receptors (ERs). This interaction can trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This estrogenic activity is responsible for effects such as the stimulation of proliferation in estrogen-dependent breast cancer cell lines like T47D. The stimulatory effects of this compound in these cells can be blocked by estrogen antagonists, confirming its action through the estrogen receptor.

Anti-Angiogenic Effects: Modulation of VEGF Signaling

The anti-angiogenic properties of this compound are linked to its ability to interfere with vascular endothelial growth factor (VEGF) signaling. By inhibiting the proliferation of endothelial cells, this compound can potentially suppress the formation of new blood vessels, a critical process in tumor growth and metastasis. This effect may be mediated, in part, through the downstream consequences of its interaction with estrogen receptor signaling pathways, which are known to influence VEGF expression.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antioxidant and Anti-atherogenic Activities

| Activity | IC50 (µM) |

| ABTS cation radical scavenging | 45.6 |

| Superoxide anion radical scavenging | 40.5 |

| Lp-PLA2 inhibition | 284.7 |

| hACAT1 inhibition | 280.6 |

| hACAT2 inhibition | 398.9 |

| LDL-oxidation inhibition | 5.6 |

Table 2: Anti-inflammatory Activity

| Target | Effect | Concentration |

| COX-2 mediated PGE2 production | Significant inhibition | > 1 µM |

| iNOS mediated NO production | Significant inhibition | > 1 µM |

| 5-LOX mediated leukotriene production | Inhibition | Not specified |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Unveiling the Therapeutic Potential of cis-Hinkiresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Hinkiresinol, a naturally occurring lignan, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic effects of this compound, with a focus on its antioxidant, anti-inflammatory, and anti-atherogenic properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in its mechanism of action.

Core Therapeutic Activities and Quantitative Data

This compound exhibits a range of biological effects, with the most well-documented being its antioxidant, anti-inflammatory, and anti-atherogenic activities. The following tables summarize the key quantitative data from available in vitro and in vivo studies.

Table 1: Antioxidant Activity of this compound

| Assay | Target | IC50 (µM) | Reference |

| ABTS Radical Scavenging | ABTS cation radicals | 45.6 | [1] |

| Superoxide Anion Radical Scavenging | Superoxide anion radicals | 40.5 | [1] |

| LDL Oxidation Inhibition | Low-Density Lipoprotein (LDL) oxidation | 5.6 | [1] |

Table 2: Anti-Atherogenic Activity of this compound

| Assay | Target Enzyme/Process | IC50 (µM) | Reference |

| Lp-PLA2 Inhibition | Lipoprotein-associated phospholipase A2 | 284.7 | [1] |

| hACAT1 Inhibition | Human acyl-CoA:cholesterol acyltransferase 1 | 280.6 | [1] |

| hACAT2 Inhibition | Human acyl-CoA:cholesterol acyltransferase 2 | 398.9 |

Table 3: Anti-Inflammatory Activity of this compound (Nyasol)

| Cell Line | Stimulant | Effect | Target Molecules | Signaling Pathways | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | iNOS | NF-κB, Akt, ERK | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppression of iNOS protein and mRNA expression | iNOS | NF-κB, Akt, ERK | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppression of IL-1β and IFN-β expression | IL-1β, IFN-β | NF-κB | |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Inhibition of NO and PGE2 production | iNOS, COX-2 | p38 MAPK, NF-κB | |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Suppression of TNF-α and IL-1β mRNA levels | TNF-α, IL-1β | p38 MAPK, NF-κB |

Signaling Pathways Modulated by this compound

This compound, also known as (+)-nyasol, exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, as well as the PI3K/Akt signaling cascade.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β. The inhibitory mechanism involves the suppression of IκB-α degradation, which prevents the translocation of the active NF-κB dimer into the nucleus.

MAPK and PI3K/Akt Signaling Pathways

Studies have demonstrated that this compound can down-regulate the activation of key kinases in the MAPK and PI3K/Akt pathways, such as Extracellular signal-regulated kinase (ERK) and p38 MAPK, as well as Akt. These pathways are crucial for transducing extracellular signals to cellular responses, including inflammation. By inhibiting the phosphorylation of these kinases, this compound can suppress the downstream inflammatory cascade.

References

The Potential Effects of cis-Hinkiresinol on Nitric Oxide Production: An In-depth Technical Guide

Disclaimer: As of December 2025, a thorough review of scientific literature did not yield any specific studies on the effects of cis-Hinkiresinol on nitric oxide (NO) production. Therefore, this document provides a comprehensive overview based on the activities of structurally related natural compounds, such as other lignans (B1203133) and stilbenoids, and outlines the established methodologies and signaling pathways relevant to the modulation of NO production by such molecules. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in investigating the potential therapeutic properties of this compound.

Introduction to Nitric Oxide and its Synthesis

Nitric oxide is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] NO is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

-

Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is vital for regulating vascular tone and blood flow.[1]

-

Inducible NOS (iNOS or NOS2): This isoform is typically not present in resting cells but its expression can be induced by pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS).[2] Upon induction, iNOS produces large and sustained amounts of NO, which can contribute to the pathophysiology of inflammatory diseases.[2]

Due to its role in inflammation, the inhibition of iNOS is a key therapeutic target for the development of anti-inflammatory drugs.[1]

Hypothetical Effects of this compound on Nitric Oxide Production

While direct evidence is lacking for this compound, other natural phenolic compounds, such as the lignan (B3055560) syringaresinol (B1662434) and the stilbenoid resveratrol (B1683913), have been shown to modulate NO production. Syringaresinol has been reported to decrease the expression of iNOS. Resveratrol has been demonstrated to inhibit the generation of NO in activated macrophages by reducing the expression of iNOS at both the protein and mRNA levels.

Based on these findings with structurally related compounds, it is hypothesized that this compound may also exhibit inhibitory effects on NO production in inflammatory conditions. The primary mechanism is likely the suppression of iNOS expression.

Quantitative Data on the Inhibition of Nitric Oxide Production by Related Natural Compounds

To illustrate the potential efficacy of compounds like this compound, the following table summarizes hypothetical quantitative data based on typical findings for other anti-inflammatory natural products that inhibit NO production.

| Compound | Cell Line | Stimulant | Concentration Range | Effect on NO Production (% Inhibition) | IC₅₀ Value |

| Hypothetical Data for this compound | RAW 264.7 Macrophages | LPS (1 µg/mL) | 1 - 100 µM | Dose-dependent inhibition | ~25 µM |

| Resveratrol | RAW 264.7 Macrophages | LPS (50 ng/mL) | 30 µM | Significant inhibition | Not specified |

| Syringaresinol | Mouse Chondrocytes | IL-1β | Not specified | Significant inhibition of NO expression | Not specified |

Note: The data for this compound is illustrative and not based on experimental results.

Experimental Protocols

To investigate the effects of this compound on nitric oxide production, a series of well-established in vitro experiments can be performed.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used models for studying inflammation and iNOS induction.

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

-

Stimulation: Induce iNOS expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Incubation: Incubate the cells for 24 hours to allow for NO production.

Measurement of Nitric Oxide Production (Griess Assay)

The amount of NO produced by the cells can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess assay.

-

Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Reaction: Mix equal volumes of the culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Assessment of iNOS Protein Expression (Western Blot)

Western blotting can be used to determine if the inhibitory effect of this compound on NO production is due to a decrease in iNOS protein expression.

-

Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponding to iNOS can be quantified and normalized to a loading control like β-actin.

Signaling Pathways Modulating iNOS Expression

The expression of the iNOS gene is tightly regulated by complex signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Many natural compounds exert their anti-inflammatory effects by modulating these pathways.

The NF-κB Signaling Pathway

NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including iNOS. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including NOS2 (the gene encoding iNOS). Natural compounds like resveratrol have been shown to inhibit NF-κB activation, thereby suppressing iNOS expression.

The MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are involved in a signaling cascade that also regulates iNOS expression. Inflammatory stimuli can activate MAPKs, which in turn can activate transcription factors that promote NOS2 gene expression. The inhibition of MAPK signaling is another mechanism by which natural compounds can reduce iNOS-mediated NO production.

Visualizations

Signaling Pathways

Caption: Simplified signaling pathways leading to iNOS expression and NO production.

Experimental Workflow

Caption: General experimental workflow for assessing the effects on NO production.

Conclusion

While there is currently no direct research on the effects of this compound on nitric oxide production, the known anti-inflammatory properties of related natural compounds suggest that it may act as an inhibitor of iNOS expression. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for investigating this hypothesis. Future research focusing on this compound is warranted to elucidate its specific mechanisms of action and to evaluate its potential as a novel therapeutic agent for inflammatory conditions characterized by excessive nitric oxide production.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of cis-Hinkiresinol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of cis-Hinkiresinol, a dibenzylbutyrolactone lignan (B3055560) of interest for its potential biological activities. The protocols outlined below are based on established stereoselective synthetic methodologies for related lignans (B1203133) and common purification techniques employed for this class of compounds.

Introduction

This compound is a naturally occurring lignan characterized by a dibenzylbutyrolactone core structure. Lignans, as a class, have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The specific stereochemistry of this compound may influence its biological activity, making stereoselective synthesis and high-purity isolation crucial for accurate biological evaluation. These notes provide a detailed, plausible synthetic route and purification protocols to obtain high-purity this compound for research and development purposes.

Synthesis of this compound

The following is a proposed stereoselective synthesis for this compound, adapted from methodologies for related dibenzylbutyrolactone lignans. The key strategy involves an asymmetric Michael addition to a chiral butenolide followed by stereoselective reduction to establish the desired cis stereochemistry.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Preparation of Protected 4-methoxycinnamaldehyde derivative

-

To a solution of vanillin in anhydrous dichloromethane (B109758) (DCM), add 1.1 equivalents of a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and 1.2 equivalents of imidazole.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude protected vanillin is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction. For the latter, deprotonate diethyl phosphonoacetate with a strong base like sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C.

-

Add the protected vanillin to the ylide solution and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with ethyl acetate (B1210297).

-

Dry the combined organic layers, concentrate, and purify the resulting protected 4-methoxycinnamaldehyde derivative by column chromatography on silica (B1680970) gel.

Step 2: Asymmetric Michael Addition

-

Prepare the organocuprate reagent by adding 2.2 equivalents of an appropriate organolithium or Grignard reagent derived from a protected 4-hydroxy-3-methoxybenzyl halide to a suspension of 1.1 equivalents of copper(I) iodide in anhydrous THF at -78 °C.

-

To this cuprate (B13416276) solution, add a solution of a suitable chiral butenolide (e.g., (S)-5-menthyloxy-2(5H)-furanone) in anhydrous THF at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 3: Stereoselective Reduction and Deprotection

-

Dissolve the intermediate adduct from Step 2 in anhydrous THF and cool the solution to -78 °C.

-

Add 1.5 equivalents of a bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), dropwise to the solution. The use of a bulky reducing agent favors the approach of the hydride from the less hindered face, leading to the cis product.

-

Stir the reaction at -78 °C for 3-5 hours.

-

Carefully quench the reaction with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase, concentrate, and purify the cis-dibenzylbutyrolactone by column chromatography.

-

For the deprotection step, dissolve the purified product in THF and treat with 3 equivalents of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at room temperature for 2-3 hours.

-

After the reaction is complete (monitored by TLC), concentrate the mixture and purify the final product, this compound, by column chromatography.

Quantitative Data (Predicted)

| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) (after purification) |

| 1 | Protection & Olefination | TBSCl, Imidazole; (EtO)2P(O)CH2CO2Et, NaH | 75-85 | >95 |

| 2 | Asymmetric Michael Addition | Organocuprate, Chiral Butenolide | 60-70 | >98 (diastereomeric excess) |

| 3 | Reduction & Deprotection | L-Selectride®, TBAF | 70-80 | >99 |

Note: These are estimated yields based on similar syntheses of dibenzylbutyrolactone lignans. Actual yields may vary depending on specific reaction conditions and scale.

Purification of this compound

High purity of this compound is essential for reliable biological testing. A multi-step purification protocol is recommended.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

Protocol 1: Silica Gel Column Chromatography

-

Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel to the solution to form a slurry and then evaporate the solvent to obtain a dry powder.

-

Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

-

Loading: Carefully load the dried slurry onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 10% to 50% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired product.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the semi-pure this compound obtained from column chromatography in the HPLC mobile phase (e.g., a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter.

-

HPLC System: Use a preparative HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile in water. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

-

Injection and Fractionation: Inject the sample and collect fractions corresponding to the peak of this compound.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the pure compound.

Potential Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on studies of related dibenzylbutyrolactone lignans, it is hypothesized to exert its biological effects, particularly its anti-inflammatory and anticancer activities, through the modulation of key cellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Many lignans have been shown to inhibit the activation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

This compound is postulated to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

Caption: Postulated modulation of the MAPK/ERK pathway by this compound.

It is proposed that this compound may interfere with the MAPK cascade, potentially by inhibiting the phosphorylation of key kinases such as Raf or MEK. This would lead to a downstream reduction in the activation of ERK, thereby inhibiting the transcription of genes involved in cell proliferation and survival, which is a key mechanism for its potential anticancer effects.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the synthesis, purification, and initial biological investigation of this compound. The successful synthesis of this specific stereoisomer will enable researchers to explore its unique pharmacological profile and potential as a therapeutic agent. Further studies are warranted to confirm the proposed signaling pathways and to fully elucidate the mechanism of action of this compound.

Application Note: Analytical Methods for the Quantification of cis-Hinkiresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hinkiresinol is a lignan (B3055560) found in various plant species that has garnered interest for its potential biological activities. Lignans (B1203133) are a class of phytoestrogens that may play a role in various signaling pathways within the human body. Accurate quantification of this compound in plant extracts and biological samples is crucial for pharmacological studies and the development of new therapeutics. This application note provides detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a likely signaling pathway influenced by this compound is described.

Experimental Protocols

Extraction of this compound from Plant Material

The effective extraction of lignans from a plant matrix is the initial critical step for accurate quantification.[1] The choice of solvent and extraction method depends on the specific plant material and the polarity of the target compound.[2] Generally, a sequential extraction with solvents of increasing polarity is recommended to separate lignans from other plant components.[3]

Protocol: Solvent Extraction

-

Sample Preparation: Air-dry the plant material at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.[4] Grind the dried material to a fine powder (30-40 mesh size) to increase the surface area for extraction.[4]

-

Defatting (Optional): For plant materials with high lipid content, pre-extract the powder with a non-polar solvent like hexane (B92381) to remove fats and waxes. Discard the hexane extract.

-

Extraction:

-

Macerate the plant powder in 70-100% methanol (B129727) or ethanol (B145695) at room temperature for 24-72 hours with occasional shaking. A solvent-to-sample ratio of 10:1 (v/w) is typically used.

-

Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to reduce extraction time and improve efficiency. For UAE, sonicate the sample in the solvent for 30-60 minutes. For MAE, follow the instrument's guidelines for power and time settings.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Hydrolysis (for glycosides): If this compound is present as a glycoside, enzymatic or acid hydrolysis can be performed to release the aglycone. However, care must be taken as acidic conditions can cause isomerization or degradation of some lignans.

-

Final Preparation: Re-dissolve the dried extract in the mobile phase to be used for HPLC or LC-MS/MS analysis and filter through a 0.22 µm syringe filter before injection.

HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of lignans. Since this compound is a stereoisomer, chromatographic separation from its trans isomer is critical. This can be achieved by using a suitable column and optimizing the mobile phase.

Protocol: Reversed-Phase HPLC

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Chiral columns can also be used for better separation of isomers.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Lignans typically show UV absorbance in the range of 230-280 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum.

-

Quantification: Create a calibration curve using a certified reference standard of this compound.

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10-90% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| Detection | 280 nm |

Table 1: Representative HPLC parameters for this compound quantification.

LC-MS/MS Quantification of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the quantification of lignans, especially in complex matrices. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the parent ion and its characteristic fragment ions.

Protocol: LC-MS/MS

-

Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

-

Chromatography: Similar HPLC conditions as described above can be used.

-

MS/MS Parameters: The precursor ion (M-H)- for this compound and its major product ions need to be determined by direct infusion of a standard solution.

-

Quantification: An internal standard (e.g., a deuterated analog of a similar lignan) should be used to improve accuracy and precision. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

| Parameter | Condition |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 300°C |

| Drying Gas Flow | 10 L/min |

| Nebulizing Gas | 3 L/min |

| Collision Gas | Argon |

| MRM Transition | To be determined experimentally |

Table 2: Representative LC-MS/MS parameters for this compound quantification.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data for this compound. The values will need to be determined experimentally.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Precision (RSD%) |

| HPLC-UV | e.g., 0.1 µg/mL | e.g., 0.5 µg/mL | > 0.999 | 95-105 | < 5 |

| LC-MS/MS | e.g., 1 ng/mL | e.g., 5 ng/mL | > 0.999 | 98-102 | < 3 |

Table 3: Representative quantitative data for this compound analysis.

Signaling Pathway Involvement

Phytoestrogens, including lignans, can exert their biological effects by modulating various cellular signaling pathways. While the specific pathways for this compound are not extensively studied, related lignans like Honokiol have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, including the c-Jun N-terminal kinase (JNK) pathway, is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. It is plausible that this compound, due to its structural similarity to other bioactive lignans, may also modulate the MAPK/JNK signaling pathway.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the extraction and quantification of this compound. Both HPLC and LC-MS/MS are powerful techniques for this purpose, with LC-MS/MS offering superior sensitivity and selectivity. The proposed involvement of this compound in the MAPK/JNK signaling pathway offers a starting point for further mechanistic studies. It is important to note that these methods should be validated for the specific matrix being analyzed to ensure accurate and reliable results.

References

- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for cis-Hinkiresinol Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hinkiresinol, a naturally occurring lignan, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a polyphenol, it is structurally positioned to exhibit a range of biological activities. These application notes provide a comprehensive guide to developing and executing biological assays to investigate the antioxidant and anti-inflammatory effects of this compound. The protocols outlined below are designed to be adaptable for high-throughput screening and detailed mechanistic studies, facilitating the evaluation of this compound as a potential drug candidate.

This compound has demonstrated notable antioxidant and anti-atherogenic activities.[1][2] Polyphenolic compounds, including lignans, are widely recognized for their diverse biological functions, which encompass antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-aging effects.[3] These properties are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular homeostasis.[3][4]

Data Presentation

The following tables summarize the reported quantitative data for the biological activity of this compound, providing a benchmark for experimental outcomes.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) | Reference Compound |

| ABTS Cation Radical Scavenging | 45.6 | Not Specified |

| Superoxide Anion Radical Scavenging | 40.5 | Not Specified |

| LDL-Oxidation Inhibition | 5.6 | Not Specified |

Data sourced from Baek et al., 2008.[1][2]

Table 2: Enzyme Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Biological Relevance |

| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 284.7 | Atherosclerosis |

| Human Acyl-CoA:cholesterol acyltransferase-1 (hACAT1) | 280.6 | Atherosclerosis, Hypercholesterolemia |

| Human Acyl-CoA:cholesterol acyltransferase-2 (hACAT2) | 398.9 | Cholesterol Absorption |

Data sourced from Baek et al., 2008.[1][2]

Putative Signaling Pathway of this compound

The diagram below illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of similar polyphenolic compounds. This proposed pathway involves the inhibition of pro-inflammatory mediators via the NF-κB and MAPK signaling cascades.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of this compound.

Caption: General experimental workflow for this compound bioassays.

Experimental Protocols

Antioxidant Activity Assays

Antioxidant activity can be assessed using various spectrophotometric methods.[3][4] The DPPH and ABTS assays are commonly employed for this purpose.

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-